N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure, which includes furan, thiophene, and trifluoromethylphenyl groups, makes it a subject of interest in various fields such as drug discovery, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then coupled with an ethyl linker and subsequently reacted with oxalyl chloride to form the oxalamide structure. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide group can produce primary amines.
Scientific Research Applications
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can be compared with other similar compounds, such as:
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-phenyl oxalamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
N1-(2-(thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: Lacks the furan ring, which may influence its reactivity and applications.
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(4-methylphenyl)oxalamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its biological and chemical behavior.
The uniqueness of this compound lies in its combination of furan, thiophene, and trifluoromethylphenyl groups, which contribute to its diverse applications and potential biological activity.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-18(26)17(25)23-9-7-13-5-6-16(28-13)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZLASKCDOYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.